2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
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Overview
Description
2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid is a versatile chemical compound used in various scientific research fields. Its unique structure enhances its application in studies ranging from drug development to biochemistry investigations, making it an invaluable tool in advancing scientific knowledge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzyl group and the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different research applications.
Scientific Research Applications
2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
6-Amino-3-benzylpurine: Lacks the sulfanylacetic acid moiety, resulting in different chemical properties and applications.
2-(6-Amino-3-purinyl)sulfanylacetic acid: Similar structure but without the benzyl group, leading to variations in biological activity and reactivity.
Properties
IUPAC Name |
2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOBZKIQAIYON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.